2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes dichloro, hydroxy, methyl, and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzenesulfonamide and 2-hydroxy-2-methyl-4-(methylthio)butylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Automation: Employing automated systems to control reaction parameters and ensure consistency.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution.
Scientific Research Applications
2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to its observed effects.
Binding Interactions: The functional groups in the compound facilitate binding to target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(2-hydroxy-2-methylbutyl)-5-methylbenzenesulfonamide: Lacks the methylthio group.
2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.
Uniqueness
The presence of both the methylthio and methyl groups in 2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO3S2/c1-9-6-12(11(15)7-10(9)14)21(18,19)16-8-13(2,17)4-5-20-3/h6-7,16-17H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVQOJFTWKYSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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